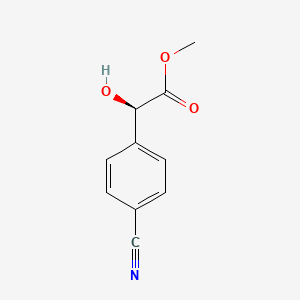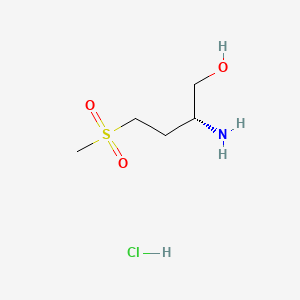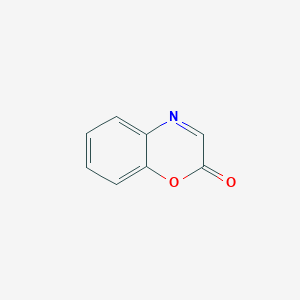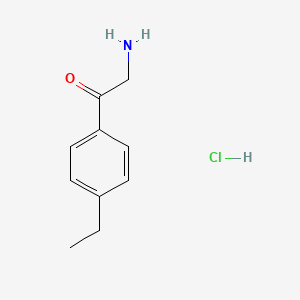![molecular formula C8H10F2O B13456593 5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde is a unique organic compound characterized by its spirocyclic structure. The presence of a difluoromethyl group and an aldehyde functional group makes it a versatile molecule in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst. This visible-light-induced intramolecular [2 + 2] cycloaddition proceeds through a triplet excited state, resulting in the formation of the spirocyclic framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylic acid.
Reduction: Formation of 5-(Difluoromethyl)spiro[2.3]hexan-5-ylmethanol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic frameworks.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of functional materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde involves its reactivity with various chemical reagents. The difluoromethyl group and aldehyde functional group play crucial roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Difluoromethyl)spiro[2.3]hexan-5-amine: Similar spirocyclic structure with an amine functional group.
5-(Difluoromethyl)spiro[2.3]hexan-5-ylmethanol: Similar spirocyclic structure with a primary alcohol functional group.
Uniqueness
5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde is unique due to the presence of both a difluoromethyl group and an aldehyde functional group. This combination imparts distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H10F2O |
|---|---|
Molekulargewicht |
160.16 g/mol |
IUPAC-Name |
5-(difluoromethyl)spiro[2.3]hexane-5-carbaldehyde |
InChI |
InChI=1S/C8H10F2O/c9-6(10)8(5-11)3-7(4-8)1-2-7/h5-6H,1-4H2 |
InChI-Schlüssel |
HKPVDOGVWGWLKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(C2)(C=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)

![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)

![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)


